N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide

Chemical Purity Analytical Standard Procurement Specification

N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 57682-11-8) is an ortho-substituted phenylacetamide featuring an epoxide-bearing side chain. This structural arrangement distinguishes it from para-substituted isomers such as N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 6597-75-7) and 2-[4-(oxiranylmethoxy)phenyl]acetamide (CAS 29122-69-8).

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 57682-11-8
Cat. No. B1351242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide
CAS57682-11-8
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1OCC2CO2
InChIInChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-5-11(10)15-7-9-6-14-9/h2-5,9H,6-7H2,1H3,(H,12,13)
InChIKeySENIMHNFLVMDJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 57682-11-8): Ortho-Substituted Epoxy-Acetamide Building Block


N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 57682-11-8) is an ortho-substituted phenylacetamide featuring an epoxide-bearing side chain. This structural arrangement distinguishes it from para-substituted isomers such as N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 6597-75-7) and 2-[4-(oxiranylmethoxy)phenyl]acetamide (CAS 29122-69-8) [1]. The compound's ortho-substitution pattern alters its steric and electronic environment, which can influence both reactivity in nucleophilic ring-opening reactions and interactions with biological targets .

Why N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide Cannot Be Interchanged with Its Para-Substituted Isomers


The ortho-substitution pattern of N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 57682-11-8) creates a distinct steric and electronic profile compared to its para-substituted analog (CAS 6597-75-7) [1]. The ortho arrangement places the epoxide-bearing chain adjacent to the acetamide group, potentially enabling intramolecular hydrogen bonding or steric constraints that alter the epoxide's ring-opening regioselectivity and kinetics . In contrast, the para isomer presents a linear, extended conformation that may favor different intermolecular interactions [2]. These differences can lead to divergent reactivity in polymer crosslinking, bioconjugation, or pharmaceutical intermediate applications, making simple substitution unreliable .

Quantitative Differentiators: N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide vs. Structural Analogs


Higher Purity Specification (97% vs. 95%) Compared to Para-Substituted Isomer

Vendor specifications indicate that N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 57682-11-8) is routinely offered at a purity of 97% . In comparison, its para-substituted isomer (CAS 6597-75-7) is commonly specified at ≥95% purity . This 2-percentage-point difference in minimum purity can be critical for applications requiring precise stoichiometry or minimal impurity interference.

Chemical Purity Analytical Standard Procurement Specification

Ortho-Substitution Yields Lower LogP (1.89) Compared to Para Analog (2.09), Indicating Increased Polarity

Computational predictions show that N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide has a LogP value of 1.89 [1], whereas its para-substituted counterpart (CAS 6597-75-7) has a higher LogP of 2.09 . The lower LogP for the ortho isomer reflects increased polarity, likely due to intramolecular interactions between the epoxide oxygen and the acetamide NH.

Lipophilicity LogP Physicochemical Property

Lower Topological Polar Surface Area (TPSA = 50.9 Ų) Suggests Improved Membrane Permeability vs. Meta-Substituted Analog

The topological polar surface area (TPSA) of N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide is 50.9 Ų [1], which falls within the favorable range for oral bioavailability (<140 Ų). While direct experimental data for analogs are scarce, class-level inference suggests that ortho-substituted compounds often exhibit lower effective polar surface area due to intramolecular hydrogen bonding that masks polarity . In contrast, a meta-substituted analog would likely present a larger solvent-accessible polar surface, potentially reducing passive membrane diffusion.

TPSA Membrane Permeability Drug Likeness

Application Scenarios Where N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide's Ortho-Substitution Provides a Distinct Advantage


Synthesis of Intramolecularly Hydrogen-Bonded Scaffolds for Medicinal Chemistry

The ortho arrangement of the epoxide-bearing chain and the acetamide group in N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 57682-11-8) allows for the formation of intramolecular hydrogen bonds . This conformational constraint can be exploited to pre-organize the molecule into a bioactive conformation, potentially improving target binding affinity and selectivity in drug discovery programs. In contrast, para-substituted analogs adopt an extended conformation that lacks this intramolecular stabilization .

Development of Hydrophilic Epoxide Probes with Enhanced Aqueous Solubility

With a calculated LogP of 1.89, this compound is more hydrophilic than its para analog (LogP = 2.09) . This property makes it a superior choice for applications requiring water solubility, such as bioconjugation in aqueous buffers, enzyme activity assays in physiological conditions, or the synthesis of water-soluble polymer crosslinkers.

High-Purity Intermediate for Analytical Method Validation

The 97% purity specification available from multiple vendors makes N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide a reliable standard for HPLC or LC-MS method development and validation, particularly when quantifying trace levels of related substances or impurities in pharmaceutical formulations. The higher purity reduces baseline noise and improves detection limits compared to the 95%-purity para isomer .

Design of Cell-Permeable Covalent Inhibitors Leveraging Optimized TPSA

The compound's TPSA of 50.9 Ų is below the typical threshold for good membrane permeability . This, combined with its electrophilic epoxide warhead, makes it a promising core for developing covalent inhibitors targeting intracellular enzymes. The ortho-substitution pattern may further enhance cellular uptake by reducing effective polarity through intramolecular interactions .

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